molecular formula C9H18N2O4S B8788264 N,N-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonamide

N,N-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonamide

Cat. No. B8788264
M. Wt: 250.32 g/mol
InChI Key: LNOBNMFTMSRUAA-UHFFFAOYSA-N
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Patent
US07897593B2

Procedure details

To a solution of 1,4-dioxa-8-azaspiro[4,5]decane (5.0 g, 35 mmol) in THF (25 mL) was added triethylamine (5 mL, 36 mmol) followed by N,N-dimethylsulfamoyl chloride (3.7 mL, 35 mmol). The resulting white mixture was stirred at room temperature for 1 h. The solids were removed by filtration and the solution was concentrated to give the title compound as a white solid (8.7 g, 100% yield). 1H NMR (300 MHz, CDCl3) δ: 3.93 (4H, s), 3.35 (4H, t, J=5.8 Hz), 2.78 (6H, s), 1.73 (4H, t, J=5.8 Hz). LCMS (M+H) calcd for C9H19N2O4S: 251.10; found: 251.24.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[CH3:18][N:19]([CH3:24])[S:20](Cl)(=[O:22])=[O:21]>C1COCC1>[CH3:18][N:19]([CH3:24])[S:20]([N:8]1[CH2:9][CH2:10][C:5]2([O:4][CH2:3][CH2:2][O:1]2)[CH2:6][CH2:7]1)(=[O:22])=[O:21]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting white mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(S(=O)(=O)N1CCC2(OCCO2)CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.